Docosapentaenoic Acid (sodium salt)

Description

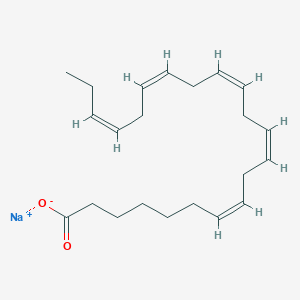

Docosapentaenoic acid (DPA, C22:5n-3) is a long-chain omega-3 polyunsaturated fatty acid (PUFA) found in marine oils, fish, and certain animal tissues. Its sodium salt form enhances stability and solubility, making it suitable for pharmaceutical and nutraceutical applications . Alongside eicosapentaenoic acid (EPA, C20:5n-3) and DHA, DPA is a key component of fish oil, though its biological roles are less understood compared to its counterparts .

Properties

Molecular Formula |

C22H33NaO2 |

|---|---|

Molecular Weight |

352.5 g/mol |

IUPAC Name |

sodium;(7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoate |

InChI |

InChI=1S/C22H34O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24;/h3-4,6-7,9-10,12-13,15-16H,2,5,8,11,14,17-21H2,1H3,(H,23,24);/q;+1/p-1/b4-3-,7-6-,10-9-,13-12-,16-15-; |

InChI Key |

UYPDYOYICMRNMO-RSDXMDNYSA-M |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCCCC(=O)[O-].[Na+] |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCC=CCCCCCC(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Saponification and Solvent Fractionation

DPA is typically isolated from fish oils (e.g., mackerel, herring) or algal biomass via saponification. In a representative protocol:

-

Saponification : Fish oil (1 kg) is reacted with potassium hydroxide (260 g) in ethanol (10 mL) at ≤40°C for 1 hour under nitrogen.

-

Unsaponifiable Removal : Methylene chloride (100 mL) extracts cholesterol, PCBs, and vitamins.

-

Acidification : The aqueous phase is acidified with acetic acid to pH ≤4, liberating free fatty acids (FFAs), including DPA.

-

Cold Fractionation : FFAs dissolved in acetone are refrigerated (−20°C) to precipitate saturated fats, leaving ω-3 concentrates.

Yield : 70–85% ω-3 fatty acids, with DPA comprising 0.1–1% of total FFAs.

Magnesium Salt Precipitation

Magnesium salts exploit differential solubility in acetone for EPA/DPA/DHA separation:

-

Procedure : ω-3 concentrates are treated with magnesium acetate in acetone at −20°C. DPA magnesium salt remains soluble, while EPA precipitates.

Table 1: Solvent Systems for Fatty Acid Salt Precipitation

| Solvent | Temperature (°C) | Relative Solubility (Mg-DPA/Mg-EPA) | Purity (%) |

|---|---|---|---|

| Acetone | −20 | 8.2:1 | 92–95 |

| Ethanol | −10 | 3.1:1 | 78–82 |

Chemical Synthesis of DPA Sodium Salt

Neutralization of Free DPA

Free DPA is converted to its sodium salt via alkaline neutralization:

-

Reaction : DPA (1 mol) in ethanol is stirred with NaOH (1.05 mol) at 50°C for 2 hours.

-

Precipitation : Ethanol is evaporated, and the residue is lyophilized.

Conditions :

Metathesis Reaction

Fatty acid interchange avoids free acid handling:

-

Saponification : Stearic acid + NaOH → Sodium stearate.

-

Metal Exchange : Sodium stearate + DPA → DPA sodium salt + stearic acid.

Limitation : Residual sodium stearate (5–10%) necessitates repeated washing.

Enzymatic and Microbial Production

Lipoxygenase-Catalyzed Oxidation

Soybean 15-lipoxygenase converts DPA to hydroxylated derivatives, but synthetic DPA requires post-reduction:

Microbial Fermentation

Aurantiochytrium spp. produce DHA/DPA via ω-3 pathways:

-

Conditions : 20°C, pH 6.5, 1.2 vvm aeration.

-

Yield : 17.42 g/L DHA/DPA combined (34.8% of total fatty acids).

Table 2: Fermentation Parameters for DPA Production

| Parameter | Optimal Value | DPA Yield (g/L) |

|---|---|---|

| Temperature (°C) | 20 | 5.2 |

| pH | 6.5 | 4.8 |

| Aeration (vvm) | 1.2 | 5.6 |

Purification and Stabilization

Preparative HPLC

Antioxidant Stabilization

Sodium dithionite (Na2S2O4) and sulfites (Na2SO3) inhibit DPA oxidation during storage:

Table 3: Antioxidant Efficacy in DPA Sodium Salt Solutions

| Antioxidant | Concentration (%) | Oxidation Rate Reduction (%) |

|---|---|---|

| Na2S2O4/Na2SO3 (3:1) | 0.1 | 89 |

| Ascorbyl Palmitate | 0.2 | 72 |

Chemical Reactions Analysis

Types of Reactions

Docosapentaenoic Acid (sodium salt) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of multiple double bonds in the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include oxygen and peroxides.

Substitution: Halogenation reactions can occur at the double bonds, where halogens such as chlorine or bromine are added to the molecule.

Major Products

The major products formed from these reactions include various oxidized, reduced, and halogenated derivatives of Docosapentaenoic Acid (sodium salt) .

Scientific Research Applications

Docosapentaenoic Acid (sodium salt) has a wide range of scientific research applications:

Mechanism of Action

Docosapentaenoic Acid (sodium salt) exerts its effects through several molecular targets and pathways:

Anti-inflammatory Effects: It is metabolized into specialized pro-resolving mediators, such as resolvins, protectins, and maresins, which have potent anti-inflammatory properties.

Lipid Metabolism: It influences lipid metabolism by modulating the activity of enzymes involved in fatty acid synthesis and oxidation.

Cell Signaling: It affects cell signaling pathways by incorporating into cell membranes and altering membrane fluidity and receptor function.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Features

DPA, EPA, and DHA differ in chain length, double bonds, and metabolic roles:

| Fatty Acid | Chain Length | Double Bonds | Primary Sources |

|---|---|---|---|

| EPA (C20:5n-3) | 20 carbons | 5 | Marine algae, fatty fish |

| DPA (C22:5n-3) | 22 carbons | 5 | Fish oils, seal meat, human milk |

| DHA (C22:6n-3) | 22 carbons | 6 | Fish, algae, neuronal tissues |

Key Differences :

Metabolic Pathways and Bioavailability

Bioavailability in Humans:

Clinical and Functional Differences

Cardiovascular Health:

- DPA : Associated with reduced blood pressure in hypertensive rats and modulation of lipoprotein-associated phospholipase A2 activity .

- EPA : Reduces triglyceride synthesis and inflammation via competition with arachidonic acid (AA) .

- DHA : Improves endothelial function and reduces arrhythmia risk .

Neurological Effects:

- DPA: Limited evidence suggests roles in neuroprotection, but less pronounced than DHA .

- DHA : Critical for synaptic membrane structure and cognitive function .

Anti-Inflammatory Properties:

Research Findings and Data

Comparative Dietary Effects

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing Docosapentaenoic Acid (sodium salt) in a laboratory?

- Methodology :

- Use a neutralization reaction between docosapentaenoic acid (DPA) and sodium hydroxide (NaOH). Monitor pH to ensure complete deprotonation of the carboxylic acid group.

- Purify the sodium salt via solvent extraction (e.g., chloroform-methanol mixtures) or recrystallization, followed by lyophilization .

- Validate synthesis using Fourier-transform infrared spectroscopy (FTIR) to confirm carboxylate anion formation (loss of -COOH peak at ~1700 cm⁻¹) .

Q. How can solubility and stability of Docosapentaenoic Acid (sodium salt) be systematically tested?

- Methodology :

- Conduct solubility tests in aqueous buffers (pH 2–10) and organic solvents (e.g., ethanol, DMSO) using gravimetric analysis .

- Assess oxidative stability via accelerated degradation studies (e.g., exposure to light, oxygen, or elevated temperatures) with HPLC-UV to quantify peroxidation products .

- Classify solubility and stability using standardized protocols from chemical safety frameworks (e.g., EU Regulation 1272/2008) .

Q. What safety protocols are critical for handling Docosapentaenoic Acid (sodium salt)?

- Methodology :

- Refer to safety data sheets (SDS) for hazard classification (e.g., skin/eye irritation risks) and use personal protective equipment (PPE) .

- Store the compound in inert atmospheres (argon/nitrogen) at –20°C to prevent lipid peroxidation .

Advanced Research Questions

Q. How can researchers ensure batch-to-batch consistency in Docosapentaenoic Acid (sodium salt) for in vitro studies?

- Methodology :

- Implement quality control (QC) assays such as:

- HPLC-MS : Quantify purity (>95%) and detect trace impurities (e.g., free fatty acids, residual solvents) .

- Nuclear magnetic resonance (NMR) : Verify structural integrity (e.g., ¹³C NMR for carboxylate carbon at ~180 ppm) .

- For sensitive assays (e.g., cell culture), request additional QC metrics like peptide content analysis to standardize concentrations .

Q. What advanced analytical strategies resolve contradictions in DPA sodium salt’s bioactivity across studies?

- Methodology :

- Conduct meta-analyses of in vivo studies, focusing on variables like dosage, delivery vehicles (e.g., lipid emulsions), and model organisms .

- Use lipidomics profiling (LC-MS/MS) to compare metabolite profiles in tissues, controlling for dietary n-3/n-6 ratios .

- Apply molecular dynamics simulations to study sodium salt interactions with lipid bilayers, clarifying membrane permeability discrepancies .

Q. How can isotopic labeling improve pharmacokinetic studies of Docosapentaenoic Acid (sodium salt)?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.